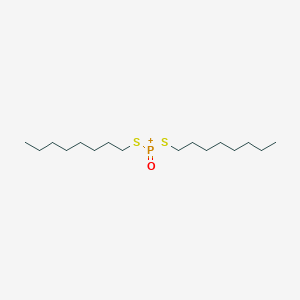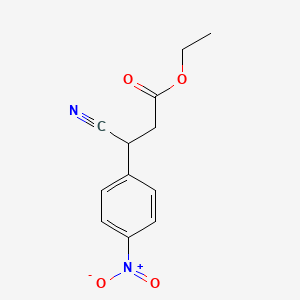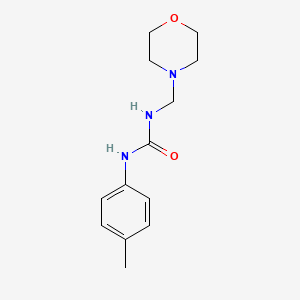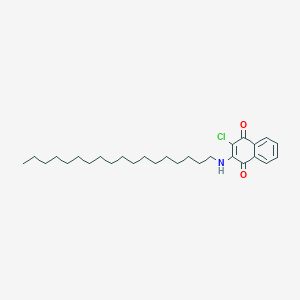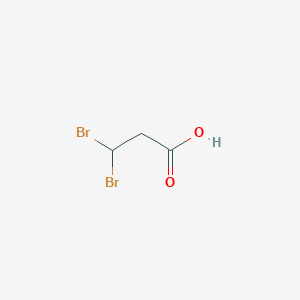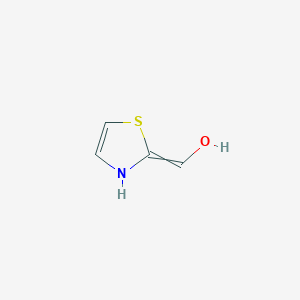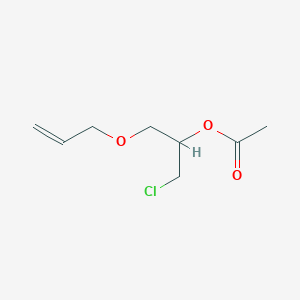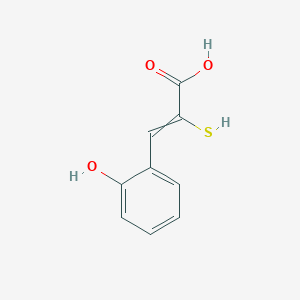![molecular formula C16H4F6O8 B14740724 2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid CAS No. 4841-80-9](/img/structure/B14740724.png)
2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid is a fluorinated aromatic compound It is characterized by the presence of six fluorine atoms and four carboxylic acid groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of hexafluorobenzene as a starting material, which undergoes a series of reactions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid groups. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl compound with different fluorination patterns.
Hexafluorosilicic acid: A fluorinated compound with different structural properties and applications.
Eigenschaften
CAS-Nummer |
4841-80-9 |
|---|---|
Molekularformel |
C16H4F6O8 |
Molekulargewicht |
438.19 g/mol |
IUPAC-Name |
4-(3,4-dicarboxy-2,5,6-trifluorophenyl)-3,5,6-trifluorophthalic acid |
InChI |
InChI=1S/C16H4F6O8/c17-7-1(9(19)11(21)5(15(27)28)3(7)13(23)24)2-8(18)4(14(25)26)6(16(29)30)12(22)10(2)20/h(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
DUEXNLBVFZOZLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)C(=O)O)F)C2=C(C(=C(C(=C2F)F)C(=O)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


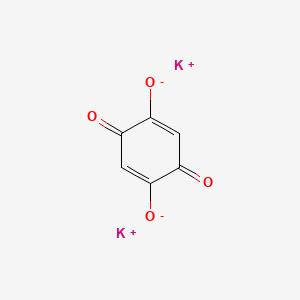
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
